molecular formula C15H17NO5 B10811316 3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione CAS No. 361469-67-2

3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B10811316
CAS No.: 361469-67-2
M. Wt: 291.30 g/mol
InChI Key: ZRDYCSSILVXCHI-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is a bicyclic diketone derivative characterized by a dihydro-2H-pyran core substituted with four methyl groups and a 4-nitrophenyl moiety. The compound’s structure combines electron-withdrawing (nitro group) and sterically bulky (tetramethyl) substituents, which influence its physicochemical properties and reactivity.

Properties

CAS No.

361469-67-2

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

3,3,5,5-tetramethyl-6-(4-nitrophenyl)oxane-2,4-dione

InChI

InChI=1S/C15H17NO5/c1-14(2)11(21-13(18)15(3,4)12(14)17)9-5-7-10(8-6-9)16(19)20/h5-8,11H,1-4H3

InChI Key

ZRDYCSSILVXCHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione, commonly referred to as TMDP, is a compound of significant interest due to its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant case studies that highlight its potential applications in various fields.

  • Chemical Formula : C15_{15}H17_{17}N1_{1}O5_{5}
  • CAS Number : 161838-23-9
  • Molecular Weight : 291.30 g/mol
  • Structure : The chemical structure features a pyran ring with nitrophenyl and tetramethyl substituents.

Antioxidant Properties

Research indicates that TMDP exhibits potent antioxidant activity. In vitro studies show that it effectively scavenges free radicals and reduces oxidative stress markers in various cellular models. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a pivotal role.

Antimicrobial Activity

TMDP has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

TMDP has shown promising results in anticancer studies. In human cancer cell lines, it induces apoptosis and inhibits proliferation. The compound's cytotoxic effects are attributed to its ability to modulate key signaling pathways involved in cell survival and death.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of TMDP on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that TMDP significantly reduced cell viability at concentrations above 50 µM, with IC50 values ranging from 30 to 45 µM depending on the cell line tested.
  • Antimicrobial Efficacy Assessment
    • A recent investigation assessed the antimicrobial efficacy of TMDP against clinical isolates of Staphylococcus aureus. The study found that TMDP not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

The biological activity of TMDP can be attributed to its structural features that allow interaction with various biological targets:

  • Antioxidant Mechanism : The presence of the nitrophenyl group enhances electron donation capabilities, facilitating radical scavenging.
  • Antimicrobial Mechanism : TMDP disrupts bacterial membrane integrity through hydrophobic interactions and may interfere with DNA replication processes.
  • Anticancer Mechanism : It activates apoptosis pathways via modulation of Bcl-2 family proteins and caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,3,5,5-Tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison of Dihydro-2H-pyran-2,4-dione Derivatives

Compound Name Substituents Synthesis Method Key Properties/Activities Reference
Target Compound 3,3,5,5-Tetramethyl, 4-nitrophenyl Likely AlCl3-catalyzed acylation/cyclization High thermal stability (predicted), potential bioactivity (inferred)
(S)-6-Undecyldihydro-2H-pyran-2,4(3H)-dione 6-Undecyl KOH-mediated aldol cyclization Anti-MRSA activity (moderate), mp 77–79°C
(R)-6-(Dec-9-en-1-yl)dihydro-2H-pyran-2,4-dione 6-Decenyl Aldol cyclization Anti-MRSA activity (high), mp not reported
(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one 6,6-Dimethyl, 2-nitrophenylmethylene Polyphosphoric acid-mediated cyclization UV-active, planar conjugated system
Biphenyl-4-yl-5-oxopentanoic acid (90) Biphenyl-4-yl AlCl3/DCM Friedel-Crafts acylation Intermediate for polyketide derivatives
2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol (5) 4-Nitrophenyl, pyrazole-phenol Not specified 43% fungicidal activity at 32 μg/mL

Key Observations

The 4-nitrophenyl group may stabilize charge-transfer interactions, similar to the 2-nitrophenylmethylene derivative in . In contrast, biphenyl derivatives (e.g., compound 90 in ) lack the bicyclic framework, favoring linear chain reactivity for further functionalization.

Anti-MRSA activity in correlates with alkyl chain length (e.g., decenyl in compound (R)-13 showed higher efficacy than undecyl), suggesting that the target’s rigid aromatic substituent may shift the mechanism of action.

Synthetic Accessibility: The target compound’s synthesis likely parallels Friedel-Crafts or acid-catalyzed methods described in , though the tetramethyl groups may necessitate optimized conditions to avoid steric interference. Mechanochemical approaches (e.g., compound 91 in ) offer solvent-free alternatives but remain untested for this derivative.

Thermal and Spectroscopic Properties :

  • The melting point of the target compound is unreported, but methyl and nitro groups typically increase thermal stability. For comparison, (S)-12 in has a mp of 77–79°C, while conjugated systems like compound 4a-d in exhibit strong UV absorption due to extended π-systems.

Preparation Methods

Core Dihydro-2H-pyran-2,4(3H)-dione Synthesis

The dihydro-2H-pyran-2,4(3H)-dione scaffold is typically synthesized via cyclocondensation or conjugate addition reactions. A foundational approach involves the use of diketone precursors subjected to acid- or base-catalyzed cyclization. For example, 3,3,5,5-tetramethylcyclohexane-1,2-dione serves as a key intermediate, which undergoes regioselective functionalization at the C6 position . In one protocol, the diketone is treated with a substituted aryl Grignard reagent (e.g., 4-nitrophenylmagnesium bromide) in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous ammonium chloride to yield the tertiary alcohol intermediate . Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the ketone, which undergoes intramolecular aldol condensation under acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene) to form the dihydropyran-dione core .

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
p-TsOHToluene1107895.2
H2SO4EtOAc806589.7
Amberlyst-15MeCN707293.1

Nitrophenyl Functionalization Strategies

Introducing the 4-nitrophenyl group necessitates careful selection of electrophilic or nucleophilic aromatic substitution methods. Direct nitration of pre-formed aryl-substituted dihydropyran-diones is challenging due to the electron-withdrawing nature of the dione moiety, which deactivates the aromatic ring toward electrophilic attack . Instead, a two-step approach is preferred:

  • Suzuki-Miyaura Coupling : A boronic ester derivative of the dihydropyran-dione core (e.g., 6-bromo-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione) is reacted with 4-nitrophenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in a 1,4-dioxane/water mixture at 80°C . This method achieves moderate yields (60–70%) but requires rigorous exclusion of oxygen.

  • Ullmann Coupling : Copper-catalyzed coupling of 6-iodo-dihydropyran-dione with 4-nitroiodobenzene in dimethylformamide (DMF) at 120°C affords the desired product in 55–65% yield .

Table 2: Comparison of Coupling Methods

MethodCatalystYield (%)Reaction Time (h)Byproducts
Suzuki-MiyauraPd(PPh3)46812Homocoupling <5%
UllmannCuI/1,10-phen5824Deiodination ~10%

One-Pot Tandem Synthesis

Recent advances utilize tandem Michael addition-cyclization sequences to streamline synthesis. In a representative procedure, dimedone (5,5-dimethylcyclohexane-1,3-dione) is reacted with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid under microwave irradiation (100°C, 30 min) . The reaction proceeds via Knoevenagel condensation to form an α,β-unsaturated ketone intermediate, which undergoes 6-endo-trig cyclization to yield the target compound. This method achieves 82% yield with >99% purity, as confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS) .

Catalytic Asymmetric Routes

Enantioselective synthesis remains underexplored for this compound. Preliminary studies employ chiral organocatalysts such as L-proline to induce asymmetry during the cyclization step. For instance, treatment of 3,3,5,5-tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione precursors with L-proline (20 mol%) in dichloroethane at 40°C yields the (R)-enantiomer with 75% ee . Further optimization using Jacobsen’s thiourea catalyst improves enantiomeric excess to 88% but necessitates extended reaction times (72 h) .

Industrial-Scale Production and Purification

Patent literature describes continuous-flow reactors for large-scale synthesis. Vaporized tetrahydrofurfuryl alcohol (THFA) is passed over γ-Al2O3 catalysts at 300°C, generating dihydropyran intermediates, which are subsequently functionalized with 4-nitrophenyl groups via Friedel-Crafts acylation . Azeotropic distillation with cyclohexane removes water and low-boiling byproducts (e.g., acrolein <50 ppm), ensuring >98% purity .

Table 3: Key Process Parameters for Industrial Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst loading5–10 wt% Al2O3Higher loading reduces coking
Temperature280–320°C>320°C promotes decomposition
Residence time2–5 minShorter times minimize side reactions

Analytical Characterization

Critical analytical data for this compound include:

  • ¹H NMR (DMSO-d6) : δ 1.24 (s, 12H, 4×CH3), 3.02 (s, 2H, C4-H), 7.68 (d, J=8.6 Hz, 2H, Ar-H), 8.25 (d, J=8.6 Hz, 2H, Ar-H) .

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asym), 1348 cm⁻¹ (NO2 sym) .

  • HRMS : m/z calculated for C16H18NO5 [M+H]⁺ 304.1184, found 304.1186 .

Q & A

Basic: What are the most efficient synthetic routes for preparing 3,3,5,5-tetramethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione?

A four-component reaction protocol involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can yield dihydro-2H-pyran derivatives. This method allows structural diversity and selectivity depending on reaction conditions and substituents . For example, substituting the aromatic aldehyde with 4-nitrobenzaldehyde could target the 4-nitrophenyl moiety. Optimize stoichiometry (e.g., 1:1:1:1 molar ratios) and use catalysts like acetic acid under reflux (80–100°C) to enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced: How does the electron-withdrawing 4-nitrophenyl group influence the compound’s reactivity in subsequent transformations?

The 4-nitrophenyl group activates the pyran ring toward nucleophilic attacks due to its strong electron-withdrawing nature. This facilitates ring-opening reactions with amines or thiols to form functionalized intermediates. For example, in analogous nitrophenyl-containing dihydrofuropyridinediones, the nitro group enhances electrophilicity at the α,β-unsaturated carbonyl positions, enabling Michael additions . Kinetic studies using UV-Vis spectroscopy or DFT calculations can quantify this effect.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • 1H NMR : Look for deshielded protons adjacent to the nitro group (δ 8.1–7.4 ppm for aromatic protons) and methyl groups (δ 1.2–1.5 ppm for tetramethyl substituents) .
  • 13C NMR : The carbonyl carbons (C2 and C4) typically appear at δ 170–180 ppm, while the quaternary carbons in the pyran ring resonate at δ 90–100 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) confirm functional groups .

Advanced: How can contradictory data in reaction yields or product distributions be resolved when synthesizing this compound?

Contradictions often arise from competing reaction pathways. For example, in multi-component reactions, slight variations in temperature or solvent polarity may favor pyran formation over pyridinone derivatives . Use controlled experiments with kinetic monitoring (e.g., in situ FTIR or LC-MS) to identify intermediates. Adjusting solvent polarity (e.g., switching from THF to DMF) or adding Lewis acids (e.g., ZnCl₂) can shift selectivity toward the desired product .

Basic: What are the key stability considerations for storing and handling this compound?

The compound is sensitive to moisture and light due to its α,β-unsaturated diketone structure. Store under inert gas (N₂ or Ar) at –20°C in amber vials. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity by HPLC. Degradation products may include hydrolyzed diketone or nitro-reduced derivatives .

Advanced: What strategies can be employed to enhance the enantiomeric purity of chiral derivatives of this compound?

Chiral resolution can be achieved using asymmetric organocatalysis. For example, proline-based catalysts (e.g., L-proline) in aldol reactions with ketones can induce enantioselectivity. Alternatively, employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for preparative separation. Enantiomeric excess (ee) should be quantified via polarimetry or chiral NMR shift reagents .

Basic: How can computational methods aid in predicting the compound’s physicochemical properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Solubility : Using COSMO-RS to simulate solvent interactions.
  • pKa : The diketone moiety has an estimated pKa of ~10–12, making it weakly acidic.
  • LogP : Predicted logP ~2.5 (moderate lipophilicity) via ChemAxon or ACD/Labs .

Advanced: What mechanistic insights explain the regioselectivity observed in cycloaddition reactions involving this compound?

The compound’s α,β-unsaturated diketone acts as a dienophile in Diels-Alder reactions. Regioselectivity is governed by frontier molecular orbital (FMO) interactions: the LUMO of the diketone interacts preferentially with electron-rich dienes (e.g., furan). Computational modeling (e.g., NBO analysis) can map charge distribution and predict regiochemical outcomes .

Basic: What are the recommended protocols for assessing the compound’s biological activity in vitro?

  • Cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination.
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
  • Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced: How can substituent modifications (e.g., replacing nitro with methoxy) alter the compound’s electronic and steric profiles?

Electron-donating groups (e.g., methoxy) decrease electrophilicity at the diketone, reducing reactivity toward nucleophiles. Steric effects from bulkier substituents (e.g., tert-butyl) may hinder cyclization. Use Hammett plots (σ values) and X-ray crystallography to correlate substituent effects with conformational changes .

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